Cas no 34773-51-8 (2-Bromo-5-Trifluoroacetylthiophene)
2-Bromo-5-Trifluoroacetylthiophene Chemical and Physical Properties
Names and Identifiers
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- 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone
- 2-Bromo-5-trifluoroacetylthiophene
- 1-(5-bromo-2-thienyl)-2,2,2-trifluoroethanone
- 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one
- 1-(5-bromo-thiophen-2-yl)-2,2,2-trifluoro-ethanone
- 2-Brom-5-trifluoracetylthiophen
- 2-bromo-5-(2',2',2'-trifluoroethanonyl)-thiophene
- 5-bromo-2-trifluoroacetylthiophene
- AC1Q4I37
- ANW-62000
- CTK4H3013
- SureCN2227006
- SCHEMBL2227006
- 34773-51-8
- CS-0205009
- A6102
- AKOS010090457
- EN300-51010
- Z608347788
- DTXSID20601573
- MFCD07380810
- DB-069071
- FS-4517
- 2-bromo-5-trifluoroacetylthiophene, AldrichCPR
- 2-Bromo-5-Trifluoroacetylthiophene
-
- MDL: MFCD07380810
- Inchi: 1S/C6H2BrF3OS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2H
- InChI Key: QXMOQHVZCMIYOZ-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C(F)(F)F)=O)S1
Computed Properties
- Exact Mass: 257.89616
- Monoisotopic Mass: 257.89618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 45.3Ų
Experimental Properties
- PSA: 17.07
2-Bromo-5-Trifluoroacetylthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B816103-100mg |
2-Bromo-5-Trifluoroacetylthiophene |
34773-51-8 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B816103-500mg |
2-Bromo-5-Trifluoroacetylthiophene |
34773-51-8 | 500mg |
$ 115.00 | 2022-06-06 | ||
| TRC | B816103-1g |
2-Bromo-5-Trifluoroacetylthiophene |
34773-51-8 | 1g |
$ 160.00 | 2022-06-06 | ||
| Alichem | A169004976-25g |
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone |
34773-51-8 | 95% | 25g |
$426.40 | 2023-09-02 | |
| Fluorochem | 024998-1g |
2-Bromo-5-trifluoroacetylthiophene |
34773-51-8 | 98% | 1g |
£16.00 | 2022-03-01 | |
| Fluorochem | 024998-5g |
2-Bromo-5-trifluoroacetylthiophene |
34773-51-8 | 98% | 5g |
£68.00 | 2022-03-01 | |
| Fluorochem | 024998-25g |
2-Bromo-5-trifluoroacetylthiophene |
34773-51-8 | 98% | 25g |
£275.00 | 2022-03-01 | |
| Chemenu | CM199323-25g |
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone |
34773-51-8 | 95% | 25g |
$383 | 2025-07-14 | |
| eNovation Chemicals LLC | K59725-5g |
1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone |
34773-51-8 | 95% | 5g |
$1150 | 2025-07-14 | |
| abcr | AB491590-1 g |
2-Bromo-5-trifluoroacetylthiophene, 98%; . |
34773-51-8 | 98% | 1g |
€107.00 | 2023-04-20 |
2-Bromo-5-Trifluoroacetylthiophene Suppliers
2-Bromo-5-Trifluoroacetylthiophene Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-Bromo-5-Trifluoroacetylthiophene
2-Bromo-5-Trifluoroacetylthiophene: A Comprehensive Overview
The compound with CAS No 34773-51-8, commonly referred to as 2-Bromo-5-Trifluoroacetylthiophene, is a significant molecule in the field of organic chemistry. This compound is a derivative of thiophene, a five-membered heterocyclic aromatic compound with two double bonds. The presence of a bromine atom at the 2-position and a trifluoroacetyl group at the 5-position makes this compound unique and highly functional. The trifluoroacetyl group introduces strong electron-withdrawing effects, which can significantly influence the electronic properties of the molecule, making it valuable in various chemical reactions and applications.
Recent studies have highlighted the importance of 2-Bromo-5-Trifluoroacetylthiophene in the synthesis of advanced materials. For instance, researchers have explored its role in the development of novel semiconducting polymers. The bromine atom at the 2-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property has been exploited in the synthesis of biocompatible polymers for use in drug delivery systems. The trifluoroacetyl group at the 5-position not only enhances the stability of the molecule but also imparts unique optical properties, making it suitable for applications in optoelectronics.
In addition to its role in polymer chemistry, 2-Bromo-5-Trifluoroacetylthiophene has found applications in medicinal chemistry. The compound has been used as an intermediate in the synthesis of bioactive molecules targeting various diseases. For example, recent research has demonstrated its potential in designing inhibitors for kinases involved in cancer progression. The combination of a bromine atom and a trifluoroacetyl group provides a versatile platform for modifying pharmacokinetic properties, such as solubility and bioavailability.
The synthesis of 2-Bromo-5-Trifluoroacetylthiophene typically involves multi-step reactions. One common approach is the bromination of 5-trifluoroacetylthiophene using a brominating agent such as bromine (Br₂) under controlled conditions. This reaction is often carried out in a polar solvent like dichloromethane or chloroform, with catalytic amounts of a Lewis acid like aluminum chloride to facilitate the electrophilic substitution. The reaction conditions are optimized to ensure high yields and selectivity for the desired product.
From an environmental standpoint, understanding the degradation pathways of 2-Bromo-5-Trifluoroacetylthiophene is crucial for assessing its impact on ecosystems. Recent studies have shown that this compound undergoes microbial degradation under aerobic conditions, with key intermediates being identified through advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These findings are essential for developing strategies to mitigate any potential environmental risks associated with its use.
In conclusion, 2-Bromo-5-Trifluoroacetylthiophene (CAS No 34773-51-8) is a versatile compound with wide-ranging applications in organic synthesis, materials science, and medicinal chemistry. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions across various industries. As ongoing research continues to uncover new applications and insights into its properties, this compound is poised to play an even more significant role in advancing modern chemistry.
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